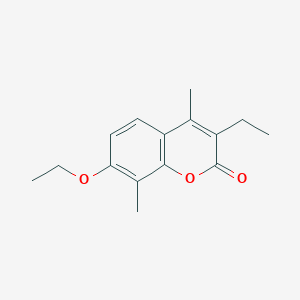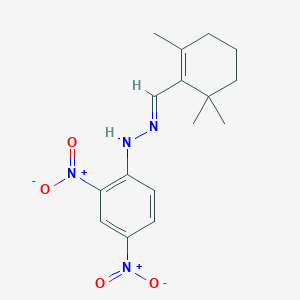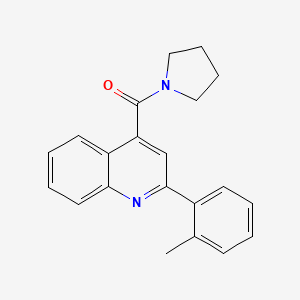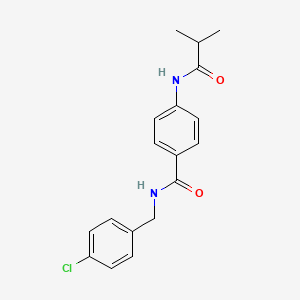
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, also known as BML-210, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been suggested that N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is also stable under various conditions, making it suitable for long-term storage and transport. However, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
未来方向
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective analogs of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide that can be used as therapeutic agents. Another area of research is the investigation of the pharmacokinetics and toxicity profile of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in vivo. In addition, the potential use of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the molecular mechanisms underlying the biological effects of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide should be further elucidated to facilitate the development of more effective therapeutic strategies.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The synthesis method of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been optimized for high yield and purity. The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it has been suggested to modulate various signaling pathways and inhibit the activity of HDACs. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, including the development of more potent and selective analogs, investigation of its pharmacokinetics and toxicity profile in vivo, and elucidation of the molecular mechanisms underlying its biological effects.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-2-methylaniline in the presence of a base to yield N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. The synthesis method of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been reported in various scientific journals and has been optimized for high yield and purity.
科学研究应用
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide also shows promise as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-8-11(17)4-7-14(10)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCANEQPISVBKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)


![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)




![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)